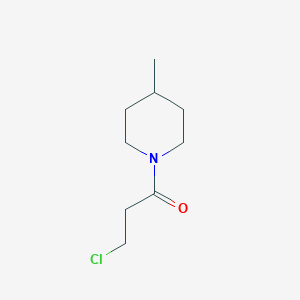

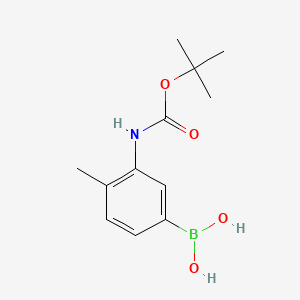

8-Amino-7-hydroxy-4-methyl-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 8-Amino-7-hydroxy-4-methyl-chromen-2-one is a derivative of chromen-2-one, which is a scaffold present in various compounds with potential medicinal value. Although the provided papers do not directly discuss 8-Amino-7-hydroxy-4-methyl-chromen-2-one, they do provide insights into similar compounds and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves multi-step reactions that may include Knoevenagel condensation, as seen in the improved synthesis route of 3-Amino-7,8-dimethoxy-2H-chromen-2-one . The process benefits from mild reaction conditions and environmentally friendly procedures. Similarly, the synthesis of 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine involves interactions with various reagents to produce a range of heterocyclic compounds . These methods could potentially be adapted for the synthesis of 8-Amino-7-hydroxy-4-methyl-chromen-2-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often confirmed using spectroscopic techniques such as NMR and IR analysis . X-ray crystallography can also be employed to elucidate the structure, as demonstrated by the reported X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives . These analytical methods are crucial for verifying the molecular structure of synthesized compounds, including the positions of substituents on the chromen-2-one core.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the reaction of an intermediate chromeno pyrimidine with hydrazonyl halides yields triazine derivatives, while condensation with active methylene compounds produces triazipinones . These reactions highlight the reactivity of the chromen-2-one core and its utility in generating pharmacologically interesting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their functional groups and molecular structure. The solventless synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives suggests that these compounds can be prepared under mild and environmentally benign conditions, which is advantageous for large-scale production . The antitumor activity of some derivatives against human breast cell MCF-7 line and liver carcinoma cell line HepG2 indicates the potential biological relevance of these compounds .

科学的研究の応用

Synthesis and Biological Screening

- Synthesis and Biological Activities : A study reported the synthesis of derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one and 7-Hydroxy-4,5-Dimethyl-2H-chromen-2-one for biological screening. Compounds showed high cytotoxic and bactericidal activity, indicating potential pharmaceutical applications (Khan et al., 2003).

Chemical Sensing and Colorimetric Recognition

- Colorimetric Recognition of Metal Ions : A novel chemo-sensor based on 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was developed for selective colorimetric sensing of Cu2+ ions in aqueous solutions. This demonstrates the compound's application in environmental monitoring (Jo et al., 2014).

Antimicrobial Activities

- Antimicrobial Properties : Another research focused on the synthesis of various derivatives of 2H-chromen-2-one, including 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile, and evaluated their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (El-Shaaer, 2012).

Photophysical Properties

- Photophysical Analysis of Derivatives : A study conducted photophysical analysis on a series of novel substituted 2H-chromen-2-one (coumarin) derivatives. This research can have implications in the development of new materials for optical applications (Ranjith et al., 2010).

Drug Synthesis and Cancer Research

- Cancer Research and Drug Development : Research on chromen-4-one inhibitors of DNA-dependent protein kinase (DNA-PK) identified several compounds with potent inhibitory effects. These findings are crucial for developing new cancer therapies (Hardcastle et al., 2005).

将来の方向性

The future directions for research on 8-Amino-7-hydroxy-4-methyl-chromen-2-one and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, given the wide range of biological properties exhibited by coumarins , further investigation into the biological activities and potential applications of these compounds could be beneficial.

特性

IUPAC Name |

8-amino-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCTUTOUGBMEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415483 |

Source

|

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

CAS RN |

24618-19-7 |

Source

|

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)